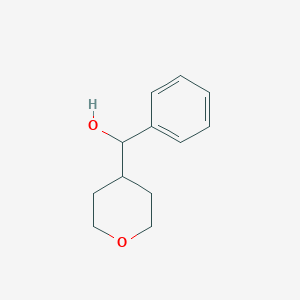

phenyl(tetrahydro-2H-pyran-4-yl)Methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxan-4-yl(phenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXAFMSSNPTLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

phenyl(tetrahydro-2H-pyran-4-yl)methanol chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Phenyl(tetrahydro-2H-pyran-4-yl)methanol

Introduction: A Scaffold of Pharmaceutical Interest

This compound is a secondary benzylic alcohol distinguished by its unique combination of a phenyl group and a saturated tetrahydropyran (THP) ring. This molecular architecture places it at the crossroads of several key areas in modern organic and medicinal chemistry. The benzhydrol moiety (a diphenylmethanol derivative, where one phenyl ring is replaced by the THP scaffold) is a well-established pharmacophore and a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs)[1]. Concurrently, the tetrahydropyran ring is recognized as a "privileged scaffold," frequently incorporated into drug candidates to enhance physicochemical properties such as solubility and metabolic stability, thereby improving overall drug-like characteristics[2][3].

This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and potential applications of this compound. By synthesizing publicly available data and established chemical principles, we aim to provide a foundational understanding of this compound, facilitating its use as a versatile building block in research and development.

Core Chemical & Physical Characteristics

The fundamental properties of a molecule are dictated by its structure. This compound possesses a chiral center at the carbinol carbon, meaning it can exist as a racemic mixture or as individual enantiomers. Its key identifiers and computed physical properties are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | oxan-4-yl(phenyl)methanol | [4] |

| CAS Number | 216087-92-2 (for racemate) | [5][6] |

| Molecular Formula | C₁₂H₁₆O₂ | [4][5] |

| Molecular Weight | 192.25 g/mol | [4] |

| Appearance | White powder (in solid form) | [5] |

| XLogP3 (Lipophilicity) | 1.7 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="0,0!"]; C8 [label="C", pos="-1.5,0.5!"]; C9 [label="C", pos="-2.5,0!"]; C10 [label="O", pos="-1.5,-0.5!", fontcolor="#EA4335"]; C11 [label="C", pos="-0.5,-1!"]; C12 [label="C", pos="0.5,-1!"]; O1 [label="OH", pos="0.5,1!", fontcolor="#EA4335"];

// Phenyl Ring C1 -- C2 [len=1.0]; C2 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C6 -- C1 [len=1.0]; C1 -- C7 [len=1.0];

// Tetrahydropyran Ring C7 -- C8 [len=1.0]; C8 -- C9 [len=1.0]; C9 -- C10 [len=1.0]; C10 -- C11 [len=1.0]; C11 -- C12 [len=1.0]; C12 -- C7 [len=1.0];

// Hydroxyl group C7 -- O1 [len=1.0];

// Implicit Hydrogens (not drawn for clarity) }

Caption: 2D structure of this compound.

Synthesis and Chemical Reactivity

While specific synthetic procedures for this exact molecule are not widely published in academic literature, its structure suggests a straightforward and reliable synthetic strategy based on fundamental organometallic chemistry.

Proposed Synthetic Protocol: Grignard Addition

The most logical approach to synthesize this compound is via the nucleophilic addition of a phenyl organometallic reagent to tetrahydropyran-4-carbaldehyde. The Grignard reaction is a classic and robust method for C-C bond formation.

Experimental Workflow: Synthesis via Grignard Reagent

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), magnesium turnings are covered with anhydrous diethyl ether or tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. Bromobenzene, dissolved in the anhydrous solvent, is added dropwise via an addition funnel to maintain a gentle reflux. The disappearance of the magnesium metal indicates the formation of phenylmagnesium bromide.

-

Nucleophilic Addition: The flask is cooled to 0 °C in an ice bath. Tetrahydropyran-4-carbaldehyde, dissolved in the same anhydrous solvent, is added dropwise to the freshly prepared Grignard reagent. The reaction is typically stirred at 0 °C for one hour and then allowed to warm to room temperature for several hours to ensure completion.

-

Aqueous Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and precipitates magnesium salts.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Caption: Proposed synthetic workflow for this compound.

Core Chemical Reactivity

The reactivity of this molecule is dominated by the secondary benzylic alcohol functional group.

-

Oxidation: The hydroxyl group can be readily oxidized to the corresponding ketone, phenyl(tetrahydro-2H-pyran-4-yl)methanone, using a variety of standard oxidizing agents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. The benzylic position facilitates this transformation.

-

Esterification & Etherification: As a typical alcohol, it undergoes esterification with carboxylic acids (or their more reactive acyl chloride/anhydride derivatives) under acidic or basic conditions. It can also be converted to an ether, for example, through the Williamson ether synthesis by first deprotonating with a strong base (e.g., NaH) to form the alkoxide.

-

Nucleophilic Substitution: The benzylic hydroxyl group, upon protonation with a strong acid, becomes an excellent leaving group (water). This allows for Sₙ1-type nucleophilic substitution reactions, proceeding through a resonance-stabilized benzylic carbocation intermediate. This makes it a precursor for introducing other functional groups at this position.

Spectroscopic Characterization Profile

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale & Notes |

| ¹H NMR | Aromatic Protons | δ 7.2-7.4 ppm | Multiplet corresponding to the 5 protons of the monosubstituted benzene ring. |

| Carbinol Proton (-CH -OH) | δ ~4.5-5.0 ppm | Doublet (or doublet of doublets) due to coupling with the adjacent proton on the THP ring. Position is solvent-dependent. | |

| Hydroxyl Proton (-OH ) | δ ~1.5-3.0 ppm (variable) | Broad singlet; chemical shift is highly dependent on concentration and solvent. Can be confirmed by D₂O exchange. | |

| THP Protons (-O-CH ₂-) | δ ~3.3-4.0 ppm | Complex multiplets from the four protons adjacent to the ring oxygen. | |

| Other THP Protons | δ ~1.2-2.0 ppm | Complex multiplets from the remaining protons on the tetrahydropyran ring. | |

| ¹³C NMR | Aromatic Carbons | δ ~125-145 ppm | Signals for the ipso, ortho, meta, and para carbons of the phenyl ring. |

| Carbinol Carbon (-C H-OH) | δ ~70-80 ppm | The key signal for the alcohol-bearing carbon. | |

| THP Carbons (-O-C H₂-) | δ ~65-75 ppm | Signals for the two carbons adjacent to the ring oxygen. | |

| Other THP Carbons | δ ~25-45 ppm | Signals for the other carbons in the saturated ring. | |

| IR Spec. | O-H Stretch | 3600-3200 cm⁻¹ (broad) | Characteristic broad absorption for the hydroxyl group due to hydrogen bonding. |

| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | Sharp peaks characteristic of sp² C-H bonds. | |

| Aliphatic C-H Stretch | 3000-2850 cm⁻¹ | Strong, sharp peaks for the sp³ C-H bonds of the THP ring. | |

| C-O Stretch | 1260-1000 cm⁻¹ | Strong absorption corresponding to the alcohol C-O bond. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 192.12 | The expected exact mass for C₁₂H₁₆O₂. |

| Key Fragments | m/z = 174, 107, 85 | Expected fragments corresponding to loss of H₂O ([M-18]⁺), cleavage to form [C₆H₅-CH=OH]⁺, and the tetrahydropyranyl cation. |

Significance in Medicinal Chemistry & Drug Discovery

The true value of this compound lies in its potential as a scaffold and intermediate in drug development. The constituent parts of the molecule are frequently employed to solve challenges in medicinal chemistry.

-

The THP Moiety as a Bioisostere: The tetrahydropyran ring is often used as a bioisostere for other groups, like a phenyl or cyclohexyl ring, to modulate a compound's properties. It can improve aqueous solubility compared to a cyclohexane ring and can act as a hydrogen bond acceptor, which can be critical for target engagement.

-

Improving Pharmacokinetics: The inclusion of polar, saturated rings like THP is a common strategy to move compounds out of "flatland" (a high proportion of sp² centers), which often correlates with poor solubility and high metabolic turnover. This can lead to improved pharmacokinetic (PK) profiles.

-

Versatile Intermediate: As detailed in the reactivity section, the benzylic alcohol is a versatile functional handle. It allows for the straightforward connection of the phenyl-THP scaffold to other parts of a target molecule through ether, ester, or other linkages, making it a valuable building block for library synthesis. For instance, related structures like (tetrahydro-2H-pyran-4-yl)methanol are used as starting materials for cannabinoid receptor (CB2) agonists and Toll-like receptor (TLR7) agonists[7].

Caption: Relationship between the core scaffold and its potential applications.

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) is available for this compound. Therefore, a conservative approach to handling is required, based on data from structurally related compounds.

Table 3: Hazard Assessment and Recommended Precautions

| Hazard Category | Associated Risk (Inferred) | Recommended Precaution | Source (Analogue) |

| Skin Contact | Causes skin irritation. | Wear protective gloves (e.g., nitrile). Wash hands thoroughly after handling. | [8] |

| Eye Contact | Causes serious eye irritation. | Wear safety glasses with side shields or goggles. | [8][9] |

| Inhalation | May cause respiratory irritation. | Handle in a well-ventilated area or a chemical fume hood. | [10] |

| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke in the laboratory. | [9] |

-

Handling: Standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses, should be worn at all times. Operations should be conducted in a well-ventilated chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents[5][8].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents more than just a simple chemical structure; it is a convergence of two pharmaceutically relevant motifs. Its properties—a versatile benzylic alcohol for chemical modification and a drug-like tetrahydropyran ring for pharmacokinetic modulation—make it a highly valuable building block for medicinal chemists and synthetic researchers. The straightforward synthetic accessibility and predictable reactivity further enhance its utility. As the demand for novel therapeutics with optimized properties continues to grow, scaffolds like this compound will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). (2-tetrahydro-pyran-2-yloxy-phenyl)-methanol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylmethanol. Retrieved from [Link]

- Kumar, S., & Kumar, R. (2022). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. AIMS Chemistry.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Khan, I., et al. (2023). Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Ye, N., et al. (2021). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. National Center for Biotechnology Information. Retrieved from [Link]

-

Siddaraju, B. P., et al. (2010). (2-Methylphenyl)(phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. (2-Methylphenyl)(phenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C12H16O2 | CID 59948998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, CasNo.216087-92-2 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 6. 216087-92-2|this compound|BLD Pharm [bldpharm.com]

- 7. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

A-Technical-Guide-to-Phenyl(tetrahydro-2H-pyran-4-yl)methanol-(CAS-No.-216087-92-2):-Synthesis,-Characterization,-and-Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of phenyl(tetrahydro-2H-pyran-4-yl)methanol, a key heterocyclic alcohol intermediate in medicinal chemistry. It details the compound's chemical identity, physicochemical properties, common synthetic methodologies with mechanistic insights, and analytical characterization techniques. Furthermore, this guide explores its applications as a structural motif and building block in the development of novel therapeutic agents. Safety protocols and handling guidelines are also summarized to ensure safe laboratory practice. The content is structured to provide both foundational knowledge and practical insights for professionals engaged in pharmaceutical research and development.

Compound Identification and Physicochemical Properties

This compound is a secondary alcohol featuring a phenyl group and a tetrahydropyran (THP) ring connected to a central carbinol carbon. This unique combination of an aromatic ring and a saturated heterocyclic moiety makes it a valuable scaffold in drug design. Its definitive identifier is CAS Number 216087-92-2.[1][2][3][4]

A summary of its key properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 216087-92-2 | [2][3][4] |

| IUPAC Name | This compound | [5] |

| Synonyms | Oxan-4-yl(phenyl)methanol | |

| Molecular Formula | C12H16O2 | [1][3][5] |

| Molecular Weight | 192.26 g/mol | [2][5] |

| Appearance | White powder | [1] |

| Purity | Typically ≥98% | |

| Storage | Store in a dry, dark, and well-ventilated place | [1] |

Synthesis and Purification

The most prevalent and efficient synthesis of this compound involves the nucleophilic addition of a phenyl organometallic reagent to a tetrahydropyran-4-carboxaldehyde precursor. The Grignard reaction is a classic and reliable choice for this transformation.

Principle of Synthesis: Grignard Reaction

This method utilizes phenylmagnesium bromide, a powerful nucleophile, which attacks the electrophilic carbonyl carbon of tetrahydro-2H-pyran-4-carbaldehyde. The choice of this pathway is driven by the high yield, stereochemical control possibilities (if using chiral auxiliaries), and the commercial availability of the starting materials. The subsequent acidic or aqueous workup protonates the intermediate alkoxide to yield the final secondary alcohol.

Experimental Workflow: Grignard Synthesis

Caption: Synthesis workflow for this compound.

Detailed Laboratory Protocol

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with tetrahydro-2H-pyran-4-carbaldehyde dissolved in anhydrous tetrahydrofuran (THF). The flask is cooled to 0°C in an ice bath.

-

Grignard Addition: Phenylmagnesium bromide (typically 1.1 equivalents in THF or diethyl ether) is added dropwise via the dropping funnel to the stirred solution. The rate of addition is controlled to maintain the internal temperature below 10°C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl) at 0°C.

-

Extraction and Isolation: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.[6]

-

Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford the pure this compound.[6]

Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is paramount. A combination of spectroscopic methods is employed for full characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the chemical environment of hydrogen atoms. Expected signals include multiplets for the phenyl protons (δ ~7.2-7.4 ppm), a characteristic signal for the carbinol proton (-CHOH), and complex multiplets for the diastereotopic protons of the tetrahydropyran ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule. Signals corresponding to the aromatic carbons, the carbinol carbon (δ ~70-80 ppm), and the aliphatic carbons of the THP ring are expected.

-

MS (Mass Spectrometry): Determines the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) or a protonated molecular peak ([M+H]+) corresponding to the calculated molecular weight of 192.26 g/mol .

-

IR (Infrared Spectroscopy): Identifies functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol group.

Applications in Research and Drug Development

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties (e.g., solubility, metabolic stability) of drug candidates. This compound serves as a crucial intermediate for introducing this valuable fragment into more complex molecules.

Role as a Key Building Block:

The pyran ring system is a core component of numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antioxidant, anticancer, and antitumor properties.[7] The title compound is used in the synthesis of:

-

Enzyme Inhibitors: The hydroxyl group can be functionalized to form esters, ethers, or other linkages, allowing the molecule to be incorporated into larger structures designed to fit into the active sites of enzymes like kinases or proteases.

-

Receptor Antagonists/Agonists: The phenyl and THP groups provide a rigid scaffold that can be elaborated with additional pharmacophoric features to target specific G-protein coupled receptors (GPCRs) or other cell surface receptors.

-

Antimicrobial Agents: Pyran derivatives have been investigated for their antimicrobial efficacy, and this compound provides a starting point for developing new antibacterial or antifungal agents.[8]

The use of such intermediates is part of a broader strategy in the pharmaceutical industry to optimize synthetic routes, often leveraging green chemistry principles to reduce waste and improve efficiency.[9]

Caption: Role of the title compound in drug discovery workflows.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[10][12]

-

Handling and Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12] Keep away from heat, sparks, open flames, and strong oxidizing agents.[11][12]

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[10][11]

-

In case of skin contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[10][11]

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][11]

-

If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[10][11]

-

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.[10][11][12]

References

-

This compound - RongNa Biotechnology Co., Ltd. RongNa Bio.1

-

This compound - Sigma-Aldrich. Merck.

-

This compound - ChemBK. ChemBK.

-

216087-92-2|this compound - BLDpharm. BLDpharm.

-

(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)methanol - BLDpharm. BLDpharm.

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

-

SAFETY DATA SHEET - Sigma-Aldrich. Merck.

-

This compound - PubChem. National Institutes of Health.

-

Oxan-4-yl(phenyl)methanol | 216087-92-2 - Sigma-Aldrich. Merck.

-

(αR)-Tetrahydro-α-phenyl-2H-pyran-4-methanol, 98% (99% ee) - J&K Scientific. J&K Scientific.

-

(TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - ChemicalBook. ChemicalBook.

-

(2-tetrahydro-pyran-2-yloxy-phenyl)-methanol - ChemSynthesis. ChemSynthesis.

-

Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.

-

eMolecules this compound - Fisher Scientific. Fisher Scientific.

-

Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - NIH. National Institutes of Health.

-

Advances in Green Chemistry for Pharmaceutical Applications. Pharmaceutical Technology.

-

"ADME-Based Drug Development of 2H-Pyran Derivatives with Enhanced Antimicrobial Efficacy" - ResearchGate. ResearchGate.

-

Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature - ResearchGate. ResearchGate.

Sources

- 1. This compound, CasNo.216087-92-2 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. 216087-92-2|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | C12H16O2 | CID 59948998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pharmtech.com [pharmtech.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Phenyl(tetrahydro-2H-pyran-4-yl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl(tetrahydro-2H-pyran-4-yl)methanol is a key chemical intermediate with significant applications in the pharmaceutical industry. Its unique structural combination of a phenyl group and a tetrahydropyran moiety makes it a valuable building block in the synthesis of complex molecules with potential therapeutic activities. The tetrahydropyran ring, a common scaffold in medicinal chemistry, often imparts favorable pharmacokinetic properties to drug candidates. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound, tailored for professionals in drug discovery and development.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | |

| Molecular Weight | 192.25 g/mol | |

| CAS Number | 216087-92-2 | |

| Appearance | White powder | |

| XLogP3 | 1.7 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 |

Synthesis

The most common and logical synthetic route to this compound is through the Grignard reaction. This well-established carbon-carbon bond-forming reaction involves the nucleophilic addition of a phenyl Grignard reagent to tetrahydropyran-4-one.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a secondary alcohol featuring a phenyl group and a tetrahydropyran (THP) ring. This compound serves as a crucial building block in medicinal chemistry, primarily due to the prevalence of the tetrahydropyran motif in a wide array of biologically active molecules. The THP ring is often incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and receptor binding affinity. As a pharmaceutical intermediate, a comprehensive understanding of its physical, chemical, and toxicological properties is essential for its effective and safe utilization in the synthesis of novel therapeutic agents. This guide provides a detailed technical overview for researchers and drug development professionals.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its handling, reaction optimization, and formulation development.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | - |

| Molecular Weight | 192.25 g/mol | PubChem[1] |

| CAS Number | 216087-92-2 | - |

| Appearance | White powder | RongNa Biotechnology Co., Ltd |

| XLogP3 (Computed) | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis and Reaction Mechanisms

The most direct and widely applicable method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a phenyl Grignard reagent to tetrahydropyran-4-one.

The Grignard Reaction: A Mechanistic Overview

The Grignard reaction is a cornerstone of organic synthesis, allowing for the formation of alcohols from carbonyl compounds. The key steps involve:

-

Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF). It is crucial to maintain anhydrous conditions as Grignard reagents are highly basic and will react with any protic solvents, including water.

-

Nucleophilic Attack: The highly polarized carbon-magnesium bond of the Grignard reagent renders the phenyl group nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one.

-

Formation of the Alkoxide: The nucleophilic attack results in the formation of a magnesium alkoxide intermediate.

-

Protonation: The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride) to protonate the alkoxide, yielding the final product, this compound.

Experimental Protocol: Synthesis of this compound

This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Bromobenzene

-

Tetrahydropyran-4-one

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Appropriate organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried to ensure the exclusion of moisture.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Add a small volume of anhydrous ether to cover the magnesium.

-

A solution of bromobenzene in anhydrous ether is prepared and added to the dropping funnel.

-

A small amount of the bromobenzene solution is added to the magnesium to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

-

Reaction with Tetrahydropyran-4-one:

-

A solution of tetrahydropyran-4-one in anhydrous ether is added dropwise to the freshly prepared Grignard reagent at 0°C (ice bath).

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

-

Work-up and Purification:

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Spectroscopic Characterization

Definitive spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic peaks would be expected:

-

¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, the methine proton adjacent to the hydroxyl group and the phenyl ring, the protons of the tetrahydropyran ring, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Resonances for the aromatic carbons, the carbon bearing the hydroxyl group, and the carbons of the tetrahydropyran ring.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic peaks for C-H and C-O stretching.

-

Mass Spectrometry: The molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of water, the phenyl group, or cleavage of the tetrahydropyran ring.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. The tetrahydropyran moiety is a common structural feature in many approved drugs and clinical candidates, often serving as a bioisostere for other cyclic systems or as a means to improve physicochemical properties. Its incorporation can lead to enhanced solubility, reduced lipophilicity, and improved metabolic stability.

While specific examples of marketed drugs containing the exact this compound scaffold are not readily identifiable, the related (tetrahydro-2H-pyran-4-yl)methanol moiety is a key component in compounds targeting a range of biological targets. For instance, it is a starting material for the synthesis of CB2 cannabinoid receptor agonists and has been used in the development of Toll-like receptor 7 agonists for the treatment of viral hepatitis.

Safety and Toxicology

Detailed toxicological data for this compound is not publicly available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on the known toxicology of similar secondary alcohols and heterocyclic compounds, potential hazards may include skin and eye irritation. In case of exposure, standard first-aid measures should be followed. A comprehensive safety assessment should be conducted before any large-scale handling or use.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in pharmaceutical research and development. Its straightforward synthesis via the Grignard reaction and the desirable properties imparted by the tetrahydropyran ring make it an attractive intermediate for the creation of novel drug candidates. Further detailed characterization of its physical properties and a comprehensive toxicological evaluation will be crucial for its broader application in the pharmaceutical industry.

References

-

Chem LibreTexts. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59948998, this compound. Retrieved from [Link]

- Smith, J. G. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [a document from a university course, specific URL not available]

Sources

Introduction: The Tetrahydropyran Ring as a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to Phenyl(tetrahydro-2H-pyran-4-yl)methanol in Modern Drug Discovery

The tetrahydropyran (THP) moiety is a cornerstone of modern medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. Unlike its aromatic counterpart, pyridine, the saturated THP ring offers a flexible, three-dimensional structure that can improve aqueous solubility, reduce metabolic lability, and act as a bioisosteric replacement for less desirable functional groups. The pyran oxygen atom is an effective hydrogen bond acceptor, improving interactions with biological targets without introducing the basicity associated with nitrogen-containing heterocycles. This compound represents a fundamental building block that combines the advantageous properties of the THP ring with a versatile phenylmethanol group, providing a key starting point for the synthesis of sophisticated molecular architectures targeting a range of diseases. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the strategic rationale behind its use in drug development. The pyran structural subunit is found widely in natural products, including flavonoids, coumarins, and sugars, and its derivatives have demonstrated a wide array of pharmacological properties, including anticancer and antimicrobial activities[1][2].

Physicochemical Profile of the Core Scaffold

The utility of this compound as a scaffold is rooted in its balanced physicochemical properties. These characteristics, summarized in Table 1, place it in an ideal starting position for fragment-based or lead optimization campaigns, aligning well with established guidelines for drug-likeness, such as Lipinski's Rule of Five.

| Property | Value | Data Source |

| Molecular Formula | C12H16O2 | PubChem[3] |

| Molecular Weight | 192.25 g/mol | PubChem[3] |

| XLogP3 (Lipophilicity) | 1.7 | PubChem[3] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 2 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[3] |

| CAS Number | 216087-92-2 | RongNa Biotechnology[4] |

The moderate lipophilicity (XLogP3 = 1.7) and low molecular weight make this molecule an excellent starting fragment for building more complex structures without immediately violating drug-likeness criteria. The presence of both a hydrogen bond donor (the hydroxyl group) and two acceptors (the hydroxyl and ether oxygens) provides multiple points for oriented interactions within a protein binding pocket.

Synthetic Strategies and Mechanistic Considerations

The synthesis of this compound is typically achieved through two primary, highly efficient routes. The choice between these pathways often depends on the availability of starting materials and the desired scale of the reaction.

1. Grignard Addition to an Aldehyde: This classic organometallic approach involves the nucleophilic addition of a phenyl Grignard reagent (phenylmagnesium bromide) to tetrahydro-2H-pyran-4-carbaldehyde. The causality here is the strong nucleophilicity of the carbanion in the Grignard reagent attacking the electrophilic carbonyl carbon of the aldehyde. This method is direct and generally high-yielding.

2. Reduction of a Ketone: An alternative strategy is the reduction of the corresponding ketone, (phenyl)(tetrahydro-2H-pyran-4-yl)methanone. This pathway is advantageous if the ketone precursor is more readily available or synthetically accessible. The choice of reducing agent is critical; sodium borohydride (NaBH4) is often preferred for its mildness, safety, and high chemoselectivity for ketones in the presence of other functional groups, whereas lithium aluminum hydride (LiAlH4) is a more powerful, less selective agent used for more sterically hindered or less reactive ketones[5][6].

Experimental Protocol: Synthesis via Ketone Reduction

This protocol describes a robust and scalable method for synthesizing the title compound from its ketone precursor.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (phenyl)(tetrahydro-2H-pyran-4-yl)methanone (1.0 eq) in methanol (MeOH) at room temperature to a concentration of 0.2 M.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring. The rationale for cooling is to control the exothermicity of the reduction reaction and minimize potential side reactions.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 15 minutes. The portion-wise addition is a critical safety and control measure to manage the rate of reaction and concomitant hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the pH is neutral (~7). This step neutralizes the excess borohydride and hydrolyzes the borate-ester intermediate.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Ethyl acetate is chosen for its ability to efficiently dissolve the product while having limited miscibility with water.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the final product as a white powder or colorless oil[4].

Application in Drug Discovery: M4 Muscarinic Acetylcholine Receptor (mAChR) Modulators

The phenyl(tetrahydropyran) scaffold has proven to be particularly valuable in the development of positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor, a key target for the treatment of neuropsychiatric disorders like schizophrenia.

In a notable study, researchers developed a series of novel 2-phenyl-3-(1H-pyrazol-4-yl)pyridine PAMs for the M4 mAChR[7]. Within this series, the incorporation of a (tetrahydro-2H-pyran-4-yl)methyl group at the pyrazole N1 position was explored. The rationale was to investigate how different substituents in this region impact the allosteric effect. Interestingly, while a range of aliphatic and other heterocyclic functionalities were well-tolerated, the study noted that previous work by other groups had shown poor tolerability for the tetrahydro-2H-pyran moiety in a slightly different but related chemical series[7]. This highlights a crucial concept in drug design: the bioactivity of a scaffold is highly context-dependent, and its effects can be modulated significantly by subtle changes in the overall molecular structure. The development of such selective allosteric ligands is challenging due to high homology across receptor subtypes, but they offer the promise of greater selectivity and reduced side effects compared to traditional orthosteric ligands[7].

Bioassay Workflow: Evaluating Compound Activity

To assess the biological activity of newly synthesized derivatives, a standardized in vitro assay workflow is essential. A common starting point is a cytotoxicity assay to determine the compound's effect on cell viability, followed by a target-specific functional assay.

Protocol: MTT Assay for Cytotoxicity Assessment

This protocol provides a method for evaluating the general cytotoxicity of a compound against a cancer cell line, a crucial first step in profiling a potential therapeutic agent[8].

-

Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence.

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series of the compound in culture medium to achieve the desired final concentrations (typically ranging from 0.1 µM to 100 µM).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium and DMSO only as a vehicle control. Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a validated and highly valuable scaffold for modern drug discovery. Its favorable physicochemical properties and synthetic accessibility make it an ideal starting point for developing novel therapeutics. As demonstrated in the pursuit of M4 mAChR modulators, its incorporation can significantly influence the biological activity of a lead compound. Future research will undoubtedly continue to leverage the unique advantages of the tetrahydropyran ring, exploring its use in new therapeutic areas and in the design of next-generation targeted therapies, including protein-protein interaction inhibitors and covalent drugs where its structural rigidity and hydrogen bonding capacity can be expertly exploited.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). (2-tetrahydro-pyran-2-yloxy-phenyl)-methanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Retrieved from [Link]

- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.

-

XD BIOCHEMS. (n.d.). (tetrahydro-2h-pyran-4-yl)methanol cas:14774-37-9. Retrieved from [Link]

-

PubChem. (n.d.). (Oxan-4-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaceutical Technology. (2008). Advances in Green Chemistry for Pharmaceutical Applications. Retrieved from [Link]

-

Brieflands. (n.d.). A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. PubMed Central. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H16O2 | CID 59948998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, CasNo.216087-92-2 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 5. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 6. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]

- 7. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Phenyl(tetrahydro-2H-pyran-4-yl)methanol Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The tetrahydropyran (THP) moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous natural products and clinically successful drugs. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it an attractive component in drug design. When coupled with a phenylmethanol group, the resulting phenyl(tetrahydro-2H-pyran-4-yl)methanol core presents a versatile platform for developing novel therapeutic agents across a spectrum of diseases. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and potential applications of derivatives and analogs of this promising scaffold. We will delve into the causality behind experimental choices and present self-validating protocols to empower researchers in their drug discovery endeavors.

The this compound Core: A Structural Overview

The fundamental structure of this compound features a central tetrahydropyran ring connected to a phenylmethanol group at the C4 position. This arrangement offers several key features for medicinal chemistry exploration:

-

A Chiral Center: The carbinol carbon introduces a chiral center, allowing for stereoselective interactions with biological targets.

-

Hydrogen Bonding Capabilities: The hydroxyl group and the ether oxygen of the THP ring can act as hydrogen bond donors and acceptors, respectively.

-

Lipophilic and Aromatic Moieties: The phenyl group provides a lipophilic region and opportunities for aromatic interactions, such as pi-pi stacking.

-

Conformational Rigidity: The cyclic nature of the THP ring imparts a degree of conformational rigidity, which can be advantageous for binding affinity.

Core structure of this compound.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of this compound and its derivatives can be approached through several reliable routes. The choice of a specific pathway often depends on the desired substitution patterns and the availability of starting materials.

Synthesis of the (Tetrahydro-2H-pyran-4-yl)methanol Intermediate

A common and efficient method to prepare the key intermediate, (tetrahydro-2H-pyran-4-yl)methanol, involves the reduction of a commercially available starting material.

Protocol 1: Reduction of Ethyl Tetrahydro-2H-pyran-4-carboxylate

This protocol describes the reduction of the ester functionality to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).

Step-by-Step Methodology:

-

Reaction Setup: A stirred suspension of lithium aluminum hydride (4.0 g, 104 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) is cooled to 0 °C in an ice bath.

-

Addition of Ester: Ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 34.7 mmol) is added slowly to the LiAlH₄ suspension.[1] The reaction mixture is maintained at 0 °C and stirred for 1 hour.

-

Quenching: The excess LiAlH₄ is quenched by the slow, dropwise addition of ethyl acetate (20 mL), followed by the addition of 10% aqueous sodium hydroxide (NaOH).

-

Work-up and Isolation: The resulting mixture is stirred for an additional 30 minutes and then filtered through a pad of diatomaceous earth. The filtrate is concentrated under reduced pressure to yield (tetrahydro-2H-pyran-4-yl)methanol as a colorless oil. This reaction typically provides a high yield (around 96%).[1]

Synthesis of the key intermediate.

Synthesis of this compound Derivatives

With the key alcohol intermediate in hand, the phenylmethanol core can be constructed through two primary strategies:

Strategy A: Grignard Reaction with Tetrahydro-2H-pyran-4-carbaldehyde

This approach involves the oxidation of the primary alcohol to an aldehyde, followed by the addition of a phenylmagnesium halide (a Grignard reagent).

Protocol 2: Oxidation and Grignard Addition

-

Oxidation: (Tetrahydro-2H-pyran-4-yl)methanol is oxidized to tetrahydro-2H-pyran-4-carbaldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by employing a Swern oxidation.

-

Grignard Reaction: The resulting aldehyde is then reacted with a phenylmagnesium bromide solution in an ethereal solvent like THF or diethyl ether. The Grignard reagent can be either purchased or prepared in situ from bromobenzene and magnesium turnings.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. Purification is typically achieved through silica gel chromatography.

Grignard reaction pathway.

Strategy B: Friedel-Crafts Acylation and Subsequent Reduction

This alternative route involves the acylation of benzene with tetrahydro-2H-pyran-4-carbonyl chloride, followed by the reduction of the resulting ketone.

Protocol 3: Acylation and Reduction

-

Formation of Acid Chloride: Tetrahydro-2H-pyran-4-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Friedel-Crafts Acylation: The acid chloride is then used to acylate benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form phenyl(tetrahydro-2H-pyran-4-yl)methanone.

-

Ketone Reduction: The resulting ketone is reduced to the desired alcohol using a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

Friedel-Crafts acylation and reduction pathway.

Structure-Activity Relationships (SAR): Tailoring the Scaffold for Biological Activity

The modular nature of the this compound scaffold allows for systematic modifications to explore its SAR. The following sections discuss key areas for derivatization and their potential impact on biological activity, drawing insights from related compound series.

Phenyl Ring Substitution

The phenyl ring is a prime target for modification to modulate potency, selectivity, and pharmacokinetic properties.

| Substitution Position | Type of Substituent | Potential Impact on Activity | Rationale |

| para | Electron-withdrawing (e.g., -F, -Cl, -CF₃) | Can enhance potency in certain targets by increasing the acidity of the benzylic proton or by engaging in specific interactions with the binding pocket. | |

| para | Electron-donating (e.g., -OCH₃, -OH) | May improve metabolic stability and can act as a hydrogen bond donor/acceptor. | |

| meta | Various | Often used to fine-tune electronic properties and explore different regions of the binding pocket. | |

| ortho | Bulky groups | Can induce conformational restrictions, potentially leading to increased selectivity for a specific target. |

For instance, in a series of N-phenyl anthranilic acid analogs investigated as amyloid aggregation inhibitors, substitutions on the phenyl ring significantly influenced their activity.[2] Similarly, in the development of anti-cancer phenyl amidrazone derivatives, halogen substituents on the phenyl ring were found to be critical for activity.[3][4]

Tetrahydropyran Ring Modifications

While the THP ring is often kept intact for its favorable properties, subtle modifications can be explored.

-

Stereochemistry: The relative stereochemistry of substituents on the THP ring can have a profound impact on biological activity. For example, in a series of tetrahydropyran derivatives developed as potential antidepressant agents, the stereochemistry at the C3 and C6 positions was crucial for their triple uptake inhibitory activity.

-

Ring Conformation: The introduction of substituents on the THP ring can influence its chair conformation, which in turn affects the orientation of the phenylmethanol group and its interaction with the target protein.

Linker Modification

In analogs where the this compound core is part of a larger molecule, the linker connecting it to other pharmacophoric elements is a key area for optimization. The length, rigidity, and chemical nature of the linker can be varied to achieve optimal positioning within the target's binding site.

Therapeutic Applications and Biological Evaluation

Derivatives of the this compound scaffold have shown promise in various therapeutic areas, including oncology and neurology.

Oncology

The tetrahydropyran motif is present in a number of anti-cancer agents. The this compound core can be incorporated into molecules designed to inhibit key cancer-related targets such as kinases or to act as cytotoxic agents.

Common Biological Assays in Oncology:

-

MTT Assay: To assess cell viability and the cytotoxic effects of the compounds on cancer cell lines.

-

Kinase Inhibition Assays: To determine the inhibitory activity against specific protein kinases.

-

Apoptosis Assays: To investigate the mechanism of cell death induced by the compounds.

Neurology

The ability of the scaffold to cross the blood-brain barrier and interact with central nervous system (CNS) targets makes it attractive for the development of drugs for neurological disorders. As mentioned earlier, derivatives of a closely related scaffold have shown potential as antidepressants by inhibiting the reuptake of monoamine neurotransmitters.

Common Biological Assays in Neurology:

-

Neurotransmitter Transporter Uptake Assays: To measure the inhibition of dopamine, serotonin, and norepinephrine transporters.

-

Receptor Binding Assays: To determine the affinity of the compounds for specific CNS receptors.

-

In Vivo Behavioral Models: To evaluate the efficacy of the compounds in animal models of neurological disorders (e.g., forced swim test for depression).

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the design and synthesis of novel therapeutic agents. Its inherent structural features, coupled with the potential for diverse chemical modifications, provide a rich landscape for medicinal chemists to explore. Future research in this area should focus on the synthesis of diverse libraries of analogs with systematic variations of the phenyl ring, the tetrahydropyran moiety, and the stereochemistry of the carbinol center. A thorough evaluation of these compounds in relevant biological assays will be crucial for unlocking the full therapeutic potential of this privileged scaffold.

References

- 1. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Structure-Activity Relationship; Exploration of some Potent Anti-Cancer Phenyl Amidrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Phenyl(tetrahydro-2H-pyran-4-yl)methanol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of phenyl(tetrahydro-2H-pyran-4-yl)methanol, a key intermediate in numerous synthetic pathways, in various organic solvents. While specific quantitative solubility data for this compound is not extensively published, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to systematically evaluate its solubility profile. We will delve into the physicochemical properties of the molecule, the theoretical underpinnings of solubility, a strategic approach to solvent selection, and a detailed, field-proven experimental protocol for solubility determination.

The Critical Role of Solubility in Pharmaceutical Development

In the journey of a drug from discovery to a marketable product, solubility is a paramount physical property.[1][2] For a drug to exert its pharmacological effect, it must first be in a dissolved state at the site of absorption.[1][2][3] Poor solubility can lead to low and erratic bioavailability, hindering the development of promising therapeutic candidates.[1][4] Therefore, a thorough understanding of a compound's solubility in a range of solvents is fundamental for:

-

Formulation Development: To create stable and effective dosage forms such as tablets, capsules, and injectables.[5]

-

Process Chemistry: To optimize crystallization, purification, and reaction conditions.

-

Preclinical and Clinical Studies: To ensure consistent and predictable drug exposure.

This guide will provide the necessary tools to approach the solubility assessment of this compound with scientific rigor.

Physicochemical Profile of this compound

Understanding the molecular characteristics of this compound is the first step in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C12H16O2 | [6] |

| Molecular Weight | 192.25 g/mol | [6] |

| Structure | Phenyl group and a tetrahydro-2H-pyran-4-yl group linked by a methanol bridge. | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| XLogP3 | 1.7 | [6] |

| Topological Polar Surface Area | 29.5 Ų | [6] |

The presence of a hydroxyl (-OH) group and an ether oxygen within the tetrahydropyran ring makes this compound a polar molecule capable of both donating and accepting hydrogen bonds. The phenyl group, however, introduces a significant nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[7] This means that a solute will have higher solubility in a solvent with similar polarity and intermolecular forces.

-

Polar Solvents: Solvents like alcohols (methanol, ethanol), which can engage in hydrogen bonding, are expected to be good solvents for this compound due to favorable interactions with the hydroxyl and ether groups.

-

Nonpolar Solvents: Apolar solvents such as hexane or toluene will primarily interact with the nonpolar phenyl ring. The solubility in these solvents is likely to be lower compared to polar protic solvents.

-

Semi-polar Solvents: Solvents with intermediate polarity, like ketones and esters, can offer a balance of interactions and may also be effective in dissolving the compound.

The interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions governs the overall solubility.[8]

A Systematic Approach to Solvent Selection for Solubility Screening

A strategic selection of solvents is crucial for efficiently mapping the solubility profile of a compound without exhaustive and costly experimentation. The following workflow provides a logical approach to this process.

Caption: A systematic workflow for selecting organic solvents for solubility screening.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[8][9] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.[10]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration no longer increases).[9]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

Causality and Self-Validation

-

Excess Solid: Ensures that the measured solubility is the thermodynamic equilibrium solubility.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.

-

Equilibration Time Course: Sampling at multiple time points validates that equilibrium has indeed been reached.

-

Filtration: Prevents undissolved solid particles from artificially inflating the measured concentration.

-

Validated Analytical Method: Ensures that the quantification of the dissolved solute is accurate and reliable.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantification of small organic molecules like this compound.[10] A reversed-phase HPLC method with UV detection would likely be suitable, given the presence of the phenyl chromophore. Method development would involve selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile or methanol and water), and detection wavelength.

Conclusion

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed. [Link]

-

Jadhav, D. S. (2013). Solubility and its Importance.pptx. Slideshare. [Link]

-

Voinea, M. L. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 375-384. [Link]

-

Kubiak, R., & Styliński, R. (2021). Solubility Model to Guide Solvent Selection in Synthetic Process Development. Organic Process Research & Development, 25(10), 2246-2256. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. Shake Flask Method Summary. [Link]

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Pharmaguideline. Solubility Expressions and Mechanisms of Solute Solvent Interactions. [Link]

-

Pharmaceutical Technology. (2014). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

-

Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. [Link]

-

PubChem. This compound. [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature communications, 11(1), 5738. [Link]

-

Dickhut, R. M., & Andren, A. W. (1991). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: evaluation. Chemosphere, 22(5-6), 517-531. [Link]

-

Wikipedia. High-performance liquid chromatography. [Link]

-

Technobis Crystallization Systems. (2021). Solvent selection for process development. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Industrial & Engineering Chemistry Research. (2017). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. [Link]

-

PubChem. [2-(Tetrahydropyran-4-yloxy)phenyl]methanol. [Link]

-

OSTI.GOV. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. [Link]

-

ResearchGate. (2025). A thermodynamic exploration into pharmaceutical drug solubility. [Link]

-

ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]

-

Chemical Reviews. (2021). Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

YouTube. (2025). Overcoming Small Molecule HPLC Challenges Using Inert Columns. [Link]

-

Aapptec Peptides. Organic Small Molecule HPLC Columns; C-18 columns. [Link]

-

ChemSynthesis. (2-tetrahydro-pyran-2-yloxy-phenyl)-methanol. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. seppic.com [seppic.com]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Solubility and its Importance.pptx [slideshare.net]

- 6. This compound | C12H16O2 | CID 59948998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Small Molecule HPLC [sigmaaldrich.com]

mechanism of action for phenyl(tetrahydro-2H-pyran-4-yl)methanol

An In-Depth Technical Guide to Elucidating the Mechanism of Action for Phenyl(tetrahydro-2H-pyran-4-yl)methanol

Abstract

This compound is a heterocyclic compound with a structure amenable to biological activity; however, its specific mechanism of action (MoA) remains uncharacterized in publicly available literature. This technical guide provides a comprehensive, multi-stage experimental framework for researchers, scientists, and drug development professionals to systematically elucidate the MoA of this and other novel chemical entities. Rather than presenting a known pathway, this document serves as a strategic roadmap, detailing the rationale behind experimental choices and providing validated protocols to progress from initial phenotypic observations to definitive target validation and pathway analysis. The core philosophy is a self-validating system of inquiry, ensuring that each experimental stage builds upon robust, verifiable data.

Introduction: The Challenge of a Novel Chemical Entity

The journey of a novel compound from chemical synthesis to a potential therapeutic candidate is contingent on a thorough understanding of its biological interactions. This compound, while utilized as a pharmaceutical intermediate[1], represents a scientific opportunity due to its unassigned pharmacology. The tetrahydropyran motif is present in various bioactive molecules, suggesting its potential as a scaffold for engaging biological targets.

This guide eschews a rigid template, instead adopting a logical, investigative workflow that mirrors the modern drug discovery process. We will proceed from broad, unbiased phenotypic screening to progressively more focused biochemical and cellular assays, culminating in the validation of a specific molecular target and the characterization of its downstream signaling effects. This approach is particularly powerful when the underlying disease mechanism is not well understood or when seeking to discover first-in-class drugs with novel mechanisms of action.[2][3]

Part 1: Phenotypic Screening and Initial Biological Characterization

When the molecular target of a compound is unknown, a target-agnostic or phenotypic screening approach is the most logical starting point.[2][4] This strategy allows us to observe the compound's effect in a complex biological system, such as a cell culture model, without preconceived notions of its target.[1][3] The goal is to identify a measurable, reproducible change in the cellular phenotype that can serve as a primary endpoint for further investigation.

Causality in Assay Selection: High-Content Imaging

We select high-content imaging (HCI) as our primary screening platform. Unlike single-endpoint assays (e.g., overall cell viability), HCI allows for the simultaneous measurement of multiple cellular parameters. This provides a rich, multi-dimensional "fingerprint" of the compound's effect, offering deeper insights into its potential MoA.[2] For instance, we can simultaneously assess cytotoxicity, cell cycle progression, nuclear morphology, and the status of specific organelles.

Experimental Workflow: High-Content Phenotypic Screening

The workflow below outlines the process for initial screening to identify a consistent cellular phenotype induced by this compound.

Caption: Workflow for High-Content Phenotypic Screening.

Detailed Protocol: High-Content Imaging Screen

-

Cell Seeding: Plate a human cell line with well-defined morphology (e.g., U-2 OS osteosarcoma) into 96-well, optically clear bottom plates at a density that ensures sub-confluency at the end of the experiment. Incubate for 24 hours.

-

Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24 to 48 hours. Include a vehicle control (e.g., DMSO) and a positive control known to induce a specific phenotype (e.g., Staurosporine for apoptosis).

-

Cell Staining: Following incubation, fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes. A typical combination includes:

-

Hoechst 33342: To stain the nucleus and assess DNA content and nuclear morphology.

-

Phalloidin conjugate: To stain F-actin and evaluate cell shape and cytoskeletal organization.

-

MitoTracker Red CMXRos: To stain mitochondria and assess mitochondrial mass and membrane potential.

-

-

Image Acquisition: Acquire images using an automated high-content imaging system, capturing multiple fields per well across all fluorescent channels.

-

Data Analysis: Use image analysis software to segment cells and extract quantitative features (e.g., nuclear area, cell roundness, mitochondrial intensity). Compare the feature profiles of treated cells to vehicle controls to identify significant phenotypic changes.

Data Presentation: Hypothetical Phenotypic Profile

| Parameter Measured | Vehicle (DMSO) | This compound (10 µM) | Interpretation |

| Cell Count | 100% | 95% | Low cytotoxicity |

| % Cells in G2/M Phase | 15% | 60% | G2/M cell cycle arrest |

| Nuclear Area (µm²) | 150 | 220 | Nuclear enlargement |

| Mitochondrial Intensity | 100% | 110% | No significant mitochondrial stress |

Part 2: Target Identification and Deconvolution